molecular formula C10H11BrO B1626768 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine CAS No. 93591-69-6

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine

Cat. No.: B1626768
CAS No.: 93591-69-6
M. Wt: 227.1 g/mol
InChI Key: LIKLOHRHBYKOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzo[b]oxepine Core in Contemporary Chemical Research

The benzo[b]oxepine core is a key structural motif in a range of biologically active molecules. nih.gov Its significance is underscored by its presence in natural products and its utilization as a foundational structure for the development of new therapeutic agents. mdpi.com Research has shown that compounds containing the dibenzo[b,f]oxepine scaffold, a related structure, exhibit a wide array of valuable properties, including antidepressant, anti-inflammatory, antipsychotic, and neuroprotective activities. mdpi.comchemimpex.com The versatility of the benzo[b]oxepine skeleton allows for the synthesis of structurally diverse derivatives with a spectrum of pharmacological activities. mdpi.comresearchgate.net Synthetic efforts have focused on developing efficient methods for constructing this seven-membered ring system, including transition metal-catalyzed reactions and cascade processes. researchgate.netmdpi.com

Overview of Seven-Membered Oxygen Heterocycles in Organic and Medicinal Chemistry

Seven-membered heterocycles, particularly those containing an oxygen atom like oxepines, represent an important class of molecules with diverse applications in medicine and biology. chemimpex.com These structures are integral to numerous natural products and synthetic compounds that display significant biological effects. chemimpex.com The unique, non-planar conformation of the seven-membered ring provides a scaffold that can be tailored for specific biological targets. chemimpex.com Consequently, oxepine derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer and anti-HIV agents. nih.gov The development of synthetic methodologies to access these ring systems, such as cycloaddition and ring-expansion reactions, continues to be an active area of research. namiki-s.co.jp

Research Trajectory and Importance of Halogenated Dihydrobenzo[b]oxepines

The introduction of a halogen atom, such as bromine, onto the dihydrobenzo[b]oxepine scaffold can significantly influence a molecule's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability. researchgate.netnih.gov

A key derivative, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one , which is the ketone analog of the title compound, serves as a prominent example of the utility of halogenated dihydrobenzo[b]oxepines. This compound is recognized as a valuable intermediate in pharmaceutical research and development. chemimpex.com Its bromine atom enhances its reactivity, making it a versatile building block for various synthetic applications. chemimpex.com Specifically, it is a key intermediate in the synthesis of pharmaceuticals, including antidepressants and anxiolyticals. chemimpex.com Its unique structure is of particular interest in neuroscience research for exploring effects on neurotransmitter systems. chemimpex.com The potential of this halogenated scaffold to serve as a basis for novel therapeutic agents in neuropharmacology and anti-inflammatory drug discovery has been a subject of research interest. chemimpex.com The metabolism of related bromo-substituted benzodiazepine (B76468) tranquilizers has also been studied, indicating the importance of understanding the biotransformation of such halogenated heterocyclic compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLOHRHBYKOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535718
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93591-69-6
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 3,4 Dihydro 2h Benzo B Oxepine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the benzene (B151609) ring of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is a key site for functionalization through nucleophilic substitution reactions. These transformations are typically facilitated by transition metal catalysts, most notably palladium complexes, which enable the coupling of the aryl bromide with a diverse array of nucleophiles.

The introduction of nitrogen-based functional groups at the C7-position can be effectively achieved via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of arylamines from aryl halides. In the context of this compound, this would involve the reaction of the bromo-compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

While specific examples for this compound are not extensively documented in the literature, the reactivity can be inferred from studies on other brominated benzo-fused heterocycles. For instance, the amination of bromoindoles and bromocarbazoles has been successfully carried out using palladium catalysts. researchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields. Ligands such as 2-[di(tert-butyl)phosphino]biphenyl are often effective for these transformations. researchgate.net

A typical reaction would proceed as follows:

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
16-Bromoindole derivativePiperidinePd₂(dba)₃ / (t-Bu)₂P-biphenylt-BuONaToluene10091 researchgate.net
27-bromo-2,3-diphenylpyrido[2,3-b]pyrazineDHPHAzSi acceptorNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
32-bromostyrene2-chloroanilinePd catalystNot specifiedNot specifiedNot specified70 semanticscholar.org

This table presents data from related compounds to illustrate the general conditions and potential outcomes of the Buchwald-Hartwig amination.

Similar to amination, the bromine atom can be substituted with sulfur and oxygen nucleophiles through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig etherification or thiolation. These reactions allow for the synthesis of aryl ethers and aryl thioethers, respectively.

The reaction with thiols would yield 7-(arylthio)- or 7-(alkylthio)-3,4-dihydro-2H-benzo[b]oxepine derivatives, while reaction with alkoxides or phenols would produce the corresponding 7-alkoxy- or 7-phenoxy-3,4-dihydro-2H-benzo[b]oxepine derivatives. The choice of catalyst and reaction conditions is critical and often needs to be optimized for specific substrates. While direct examples for the target molecule are not available, the general principles of these reactions are well-established for a wide range of aryl bromides. semanticscholar.org

Functionalization of the Benzo[b]oxepine Ring System

Beyond substitution at the bromine center, the 7-bromo-substituent serves as a gateway for a variety of carbon-carbon bond-forming reactions, which are instrumental in modifying the benzo[b]oxepine ring system. These reactions significantly expand the molecular diversity that can be accessed from this starting material.

Common C-C coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl linkages or introducing alkyl or vinyl groups. For example, a Suzuki-Miyaura coupling of a vinylboronate with an aryl bromide has been used in the synthesis of a dibenzoxepine derivative. acs.org

Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. It is a powerful method for the synthesis of substituted alkenes. Intramolecular Heck reactions have been employed for the synthesis of fused oxepine derivatives. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. This method is used to introduce alkynyl moieties. Double Sonogashira couplings have been utilized in the synthesis of complex heterocyclic systems. semanticscholar.org

Table 2: Examples of Palladium-Catalyzed C-C Coupling Reactions on Related Systems

EntryReaction TypeAryl Bromide SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
1Suzuki-Miyaura(E)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepineVinylboronateNot specified(R,E)-4-((3-Fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-N1-(1-morpholinopropan-2-yl)benzene-1,2-diamine acs.org
2Heck1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene-Ni(0) catalystDibenzo[b,e]oxepine derivative nih.gov
3Sonogashira1,2-dibromo-3,5-difluorobenzeneTerminal alkyne(Ph₃P)₂PdCl₂, CuIMono- and diethynyl substituted fluorinated benzene researchgate.net

This table provides examples from related heterocyclic systems to illustrate the applicability of these coupling reactions.

Ring Transformation Reactions Involving the Dihydrobenzo[b]oxepine Core (e.g., to pyranoxepines)

The dihydrobenzo[b]oxepine core can potentially undergo ring transformation reactions, although such reactions are not extensively reported for this specific scaffold. However, the synthesis of related fused heterocyclic systems, such as pyranoxepines, has been described. For instance, the synthesis of 2,3-dihydrobenzo[b]oxepines has been achieved through an asymmetric synthesis catalyzed by a chiral scandium complex. beilstein-journals.org While this is a synthetic route to the core structure rather than a transformation of it, it highlights the interest in related fused ring systems. The development of synthetic routes to pyranoxepine derivatives could potentially start from functionalized dihydrobenzo[b]oxepines, possibly through ring-opening and subsequent recyclization strategies, though specific examples are lacking.

Mechanistic Investigations of Reactions Involving this compound

Mechanistic investigations for reactions involving the specific molecule this compound are not available in the literature. However, the mechanisms of the key reactions used for its derivatization, such as palladium-catalyzed cross-coupling reactions, are well-understood.

The Buchwald-Hartwig amination is generally believed to proceed through a catalytic cycle involving:

Oxidative addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) complex.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination of the C-N bond to release the arylamine product and regenerate the Pd(0) catalyst.

The Heck reaction mechanism typically involves:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Coordination of the alkene to the resulting Pd(II) complex.

Migratory insertion of the alkene into the Pd-C bond.

β-Hydride elimination to form the vinylated product and a palladium-hydride species.

Reductive elimination of H-Br with the help of a base to regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling mechanism involves:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, typically requiring activation of the boronic acid with a base.

Reductive elimination of the C-C bond to form the biaryl product and regenerate the Pd(0) catalyst.

These general mechanistic pathways provide a solid framework for understanding and predicting the reactivity of this compound in these important synthetic transformations.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 3,4 Dihydro 2h Benzo B Oxepine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, chemists can piece together the molecular framework proton by proton and carbon by carbon.

The ¹H NMR spectrum of a 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine derivative provides information on the number of different types of protons and their neighboring environments. The protons on the seven-membered oxepine ring typically appear as multiplets in the aliphatic region of the spectrum, while the protons on the aromatic ring are observed in the downfield region. The bromine substituent and the oxygen atom of the oxepine ring influence the chemical shifts and splitting patterns of the aromatic protons.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, or bonded to a heteroatom). For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning specific proton and carbon signals and confirming the connectivity between different parts of the molecule. nih.gov

For instance, in the analysis of related benzo[b] nih.govrsc.orgoxazepine analogs, ¹H NMR signals for the aromatic protons are observed in the range of δ 6.94–8.04 ppm, while ¹³C NMR signals for the aromatic carbons appear between δ 106.2–165.0 ppm. rsc.org The specific chemical shifts and coupling constants allow for the definitive assignment of the substitution pattern on the benzene (B151609) ring. rsc.org

Table 1: Representative NMR Data for a 7-Bromo-benzo[b] nih.govrsc.orgoxazepine Analog

NucleusChemical Shift (δ) in ppmDescriptionReference
¹H7.59 (d, J = 2.4 Hz, 1H)Aromatic proton adjacent to Bromine rsc.org
¹H7.28 (dd, J = 8.6, 2.5 Hz, 1H)Aromatic proton rsc.org
¹H6.94 (d, J = 8.6 Hz, 1H)Aromatic proton rsc.org
¹³C150.2Aromatic carbon attached to Oxygen rsc.org
¹³C133.0Aromatic CH rsc.org
¹³C122.2Aromatic CH rsc.org
¹³C118.2Aromatic carbon attached to Bromine rsc.org

Note: Data is for 7-Bromo-2,4-diphenylbenzo[b] nih.govrsc.orgoxazepine, an analog of the target compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can confirm the molecular formula. nih.govnih.gov

A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost identical intensity, separated by two mass units (m/z): the 'M' peak (containing ⁷⁹Br) and the 'M+2' peak (containing ⁸¹Br). youtube.comnih.gov This distinctive 1:1 doublet is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com

For example, the HRMS (ESI) analysis of 7-Bromo-2,4-diphenylbenzo[b] nih.govrsc.orgoxazepine showed a molecular ion [M+H]⁺ at m/z 376.0334, which corresponds closely to the calculated value of 376.0337 for the formula C₂₁H₁₅BrNO. rsc.org The fragmentation patterns observed in the mass spectrum can also provide structural information, often involving the loss of the bromine atom or cleavage of the oxepine ring. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Analogs

CompoundFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
7-Bromo-2,4-diphenylbenzo[b] nih.govrsc.orgoxazepineC₂₁H₁₅BrNO376.0337376.0334 rsc.org
4-(4-Chlorophenyl)-2-phenylbenzo[b] nih.govrsc.orgoxazepineC₂₁H₁₅ClNO332.0842332.0840 rsc.org
2,3-Dihydrobenzo[b] nih.govrsc.orgdioxine-5-carboxamideC₉H₁₀NO₃180.0655180.0634 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C=C bonds, and both aliphatic and aromatic C-H bonds.

Computational studies on related oxepine derivatives suggest that strong vibrational absorbance frequencies can be expected in several key regions. vixra.org The C-O-C ether stretch typically appears in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are found around 1450-1600 cm⁻¹, and C-H stretching vibrations for the aromatic ring and the aliphatic CH₂ groups appear just above and below 3000 cm⁻¹, respectively.

Table 3: General IR Absorption Frequencies for the Benzo[b]oxepine Core Structure

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch3000 - 2850Stretching of C-H bonds in the CH₂ groups of the oxepine ring
Aromatic C=C Stretch1600 - 1450Carbon-carbon stretching within the benzene ring
C-O-C Stretch1300 - 1000Asymmetric and symmetric stretching of the ether linkage
C-Br Stretch700 - 500Stretching of the carbon-bromine bond

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and conformational details. researchgate.net

For complex heterocyclic systems like benzoxepines, crystallography can confirm the conformation of the seven-membered ring. For example, analysis of 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine, a related analog, revealed that the central seven-membered ring adopts a boat conformation. nih.gov The study also provided detailed crystallographic data, including the crystal system (orthorhombic), space group (Pbcn), and unit cell dimensions. nih.gov Such data is often deposited in crystallographic databases, like the Cambridge Crystallographic Data Centre (CCDC), for public access. researchgate.net

Table 4: Crystallographic Data for 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine

ParameterValueReference
FormulaC₁₄H₁₀Br₂O nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbcn nih.gov
a (Å)16.5965 (3) nih.gov
b (Å)10.2476 (6) nih.gov
c (Å)7.2626 (14) nih.gov
V (ų)1235.2 (2) nih.gov
Z4 nih.gov
ConformationThe central seven-membered ring is in a boat conformation. nih.gov

Chromatographic Techniques for Purification and Isomer Separation

Chromatographic techniques are essential for the purification of the final product from starting materials, byproducts, and reagents, as well as for the separation of isomers.

Column chromatography over silica (B1680970) gel is the most common method used for the purification of benzoxepine (B8326511) analogs on a preparative scale. rsc.org The choice of solvent system (eluent) is optimized to achieve separation based on the polarity differences between the components of the mixture. Reaction progress is often monitored by Thin-Layer Chromatography (TLC) , which is a rapid and simple analytical technique. rsc.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical and preparative-scale separations. When coupled with mass spectrometry (HPLC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components, such as metabolites of a parent compound. nih.gov The use of HPLC coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is particularly effective for tracking bromine-containing compounds in complex biological matrices. nih.gov

Applications of 7 Bromo 3,4 Dihydro 2h Benzo B Oxepine in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is a versatile synthetic intermediate, primarily due to the dual reactivity offered by its structure: the benzo[b]oxepine core and the strategically placed bromo-substituent. While its direct applications are often intertwined with its ketone analogue, 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, the debrominated parent compound is recognized as a key scaffold in pharmaceutical development. The bromine atom significantly enhances the compound's utility, enabling its use in late-stage functionalization to build molecular complexity. chemimpex.com

The benzoxepine (B8326511) core itself is found in numerous natural products and synthetic compounds exhibiting a range of biological activities. The value of the 7-bromo derivative lies in its ability to act as a precursor to a multitude of analogues through reactions that replace the bromine atom, thereby modulating the molecule's steric and electronic properties for targeted applications, particularly in the fields of neuropharmacology and the discovery of anti-inflammatory drugs. chemimpex.com The synthesis of π-conjugated polycyclic compounds, for instance, often relies on a "precursor approach" where soluble and stable precursors are functionalized before a final conversion step. researchgate.net this compound is an ideal candidate for such an approach, where the bromo-group can be used to construct a larger system before potential aromatization or further cyclization.

Building Block for Novel Heterocyclic Systems

The inherent structure of this compound makes it an excellent starting point for synthesizing novel and complex heterocyclic systems. Its utility is most pronounced in the construction of fused polycyclic and spiro-fused frameworks, which are prominent motifs in medicinal chemistry and materials science.

The benzo[b]oxepine moiety can be incorporated into larger, rigid polycyclic systems through various cyclization strategies. Palladium-catalyzed intramolecular reactions are particularly effective for this purpose. For example, a general and facile approach to creating fused oxepine derivatives involves an intramolecular Heck reaction. This methodology allows for the formation of a new ring fused to the existing benzoxepine core, demonstrating the scaffold's utility in preparing structurally diverse tricyclic systems. thieme-connect.com

A notable example of building complex fused systems is the synthesis of novel oxepine-containing polycyclic quinolines. Although not starting directly from the 7-bromo derivative, this research highlights a key synthetic strategy where an oxepine ring is integrated into a larger polycyclic framework, in this case, leading to benzo[h]areno chemicalbook.comrsc.orgoxepino[3,4-b]quinolin-8(14H)-ones. thieme-connect.com The presence of a bromine atom, as in this compound, would provide a convenient entry point for creating the necessary precursors for such intramolecular cyclizations or for intermolecular coupling reactions to build the fused system. A key transformation in such syntheses is often a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to connect different aromatic fragments before the final cyclization step. acs.org

Table 1: Examples of Reactions for Fused Polycyclic Synthesis

Reaction TypeDescriptionCatalyst/ReagentsPotential Application for this compound
Intramolecular Heck CouplingForms a new ring by coupling two parts of the same molecule. thieme-connect.comPd(OAc)₂, PPh₃, Cs₂CO₃The bromo-substituent could be used to attach a side chain containing a double bond, which then undergoes intramolecular cyclization.
Suzuki-Miyaura CouplingConnects two aryl fragments to build a larger precursor for cyclization. acs.orgPd catalyst, baseThe bromo-substituent can be coupled with a boronic acid to form a biaryl system, a precursor for a subsequent ring-closing reaction.
Friedel-Crafts AcylationAn intramolecular reaction that forms a new ring through acylation followed by cyclization. thieme-connect.comEaton's ReagentThe benzoxepine ring can be functionalized and then undergo cyclization to form a fused quinoline (B57606) system.

Spiro-fused compounds, where two rings share a single atom, are a significant class of molecules in drug discovery. The oxindole (B195798) scaffold, in particular, is a "privileged" structure in medicinal chemistry. The synthesis of spiro-oxindoles fused with an oxepine ring represents a powerful application of benzoxepine chemistry. rsc.org

A highly effective method for constructing such spiro-fused systems is the organocatalytic enantioselective (4+3) cyclization. In a notable study, spiro isoindolinone-oxepine-fused indoles were synthesized in high yields and excellent enantioselectivities. rsc.org This reaction involves the cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, catalyzed by a chiral phosphoric acid, to generate a complex spirocyclic framework containing an oxepine ring. This demonstrates that the oxepine moiety is a viable component in the construction of intricate, three-dimensional spiro architectures.

The synthesis of spiro[dihydropyridine-oxindoles] via multi-component reactions is another established route to spiro-fused systems, highlighting the versatility of using building blocks like isatin (B1672199) to create complex spiro-oxindoles. beilstein-journals.org While not directly involving a benzoxepine, these methodologies could be adapted. For example, a functionalized this compound could potentially participate in a 1,3-dipolar cycloaddition with an azomethine ylide derived from isatin, a common method for synthesizing spiro-oxindole-pyrrolidines, to generate novel spiro[benzoxepine-oxindole] systems. nih.gov

Contribution to the Development of New Synthetic Methodologies

The development of new synthetic methods often relies on the use of model substrates to establish the scope and limitations of a new reaction. While this compound is not widely cited as a benchmark compound in methodological studies, the broader class of benzoxepines and specifically bromo-substituted benzoxepinones are utilized in the development of novel synthetic strategies.

For instance, a base-free, catalytic Wittig/cross-coupling reaction sequence was developed for the efficient synthesis of highly functionalized arylbenzoxepinones. thieme-connect.com In this work, bromobenzoxepinones were synthesized and subsequently used in Suzuki-Miyaura and Stille reactions. This demonstrates the utility of the bromo-benzoxepinone scaffold in developing efficient, multi-step synthetic sequences suitable for creating libraries of complex molecules for biological screening. thieme-connect.com

Furthermore, palladium-catalyzed [4+3] cycloaddition reactions have been developed for the synthesis of benzo[b]oxepines. beilstein-journals.org These methods provide a novel route to seven-membered heterocyclic rings and contribute to the growing toolbox of reactions available to synthetic chemists for accessing these important scaffolds. The development of such annulation reactions showcases how the fundamental reactivity of benzoxepine precursors can be harnessed to establish new and efficient bond-forming strategies.

Precursor to Other Pharmacologically Relevant Scaffolds

The primary value of this compound in the synthesis of pharmacologically relevant molecules lies in the reactivity of its bromine substituent. This halogen acts as a versatile anchor for introducing a wide range of functional groups and molecular fragments via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net

The benzoxepinone core is known to be a scaffold for compounds with antiproliferative properties. thieme-connect.com By using the 7-bromo derivative, one can envision synthesizing a library of analogues for structure-activity relationship (SAR) studies. For example, a Suzuki-Miyaura coupling reaction could be employed to introduce various aryl or heteroaryl groups at the 7-position, a common strategy for tuning the biological activity of a lead compound. acs.org

Similarly, the Buchwald-Hartwig amination would allow for the introduction of a variety of nitrogen-containing substituents. This is particularly relevant as many bioactive molecules, including those targeting the central nervous system, are amines. This reaction is a powerful tool for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. mdpi.com The ability to perform these transformations on the this compound scaffold makes it a valuable precursor for accessing novel chemical space in drug discovery programs. For instance, the synthesis of various bromo-substituted heterocyclic cores, such as quinazolines, and their subsequent elaboration via Suzuki coupling has been shown to be an effective strategy for creating novel molecular conjugates with potential applications in materials science or medicine. acs.org

Table 2: Potential Cross-Coupling Reactions and Resulting Scaffolds

Cross-Coupling ReactionCoupling PartnerResulting Functional Group/ScaffoldPotential Pharmacological Relevance
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid/EsterBiaryl or Heteroaryl-Aryl SystemsModulation of activity for anticancer or anti-inflammatory agents. thieme-connect.com
Buchwald-Hartwig AminationPrimary/Secondary AmineAryl AmineAccess to CNS-active agents, kinase inhibitors. mdpi.com
Sonogashira CouplingTerminal AlkyneAryl AlkynePrecursor for further cyclizations, synthesis of rigid linkers in bioactive compounds.
Stille CouplingOrganostannaneBiaryl or Vinyl-Aryl SystemsAlternative to Suzuki coupling for constructing C-C bonds. thieme-connect.com

Exploration of Biological Activities and Mechanisms of Action for 7 Bromo 3,4 Dihydro 2h Benzo B Oxepine and Its Derivatives in Vitro Studies

In Vitro Cytotoxicity and Antiproliferative Investigations (for benz[b]oxepine derivatives)

Derivatives of the benz[b]oxepine class have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines in laboratory settings. These activities are often linked to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. nih.govscielo.br For instance, a targeted library of dibenzo[b,f]oxepines, structurally analogous to tamoxifen, was synthesized and showed potential antiproliferative activity against both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) breast cancer cell lines. nih.gov

Topoisomerases are critical enzymes that manage the topological states of DNA and are validated targets for cancer chemotherapy. Certain benz[b]oxepine derivatives have been identified as inhibitors of these enzymes. In one study, a series of benz[b]oxepines were designed as constrained forms of 3-arylisoquinolines. nih.govdocumentsdelivered.com Among the synthesized compounds, a specific derivative, designated as 4e, exhibited potent topoisomerase 1 inhibitory activity. nih.govdocumentsdelivered.com This compound also showed significant in vitro cytotoxicity against three different human tumor cell lines. nih.gov The inhibition of topoisomerase I by these compounds disrupts the DNA replication and repair process in cancer cells, ultimately leading to cell death. nih.govresearchgate.net

Another study on related benzoxazole (B165842) derivatives provided insights into the structure-activity relationship for topoisomerase inhibition. It was found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was a potent inhibitor of human topoisomerase IIα, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was most effective against topoisomerase I. researchgate.net This suggests that the nature and position of substituents, including halogens like bromine, play a crucial role in determining the inhibitory potency and selectivity towards different topoisomerase isoforms. researchgate.net

Table 1: In Vitro Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

Compound Target Enzyme IC₅₀ (µM)
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) Topoisomerase I 104 researchgate.net
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) Topoisomerase IIα 71 researchgate.net

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzoxazole derivatives against human topoisomerases.

While direct hypoxia-activated studies on 7-bromo-3,4-dihydro-2H-benzo[b]oxepine are not prominent, research on related benzoxazine (B1645224) and phenoxazine (B87303) derivatives offers insights into strategies for targeting cancer cells, which often exist in hypoxic environments. For example, four synthesized benzoxazinone (B8607429) derivatives were found to inhibit the proliferation of several cancer cell lines, including SK-RC-42, SGC7901, and A549. nih.gov Their mechanism was linked to the downregulation of c-Myc mRNA expression, a key oncogene often overexpressed in tumors and associated with their survival. nih.gov The study further revealed that these compounds could induce the formation of G-quadruplexes (G4-DNAs) in the c-Myc gene promoter, which helps regulate its expression. nih.gov

Similarly, a study on phenoxazine derivatives demonstrated that their cytotoxic effects correlated with their ability to bind to and stabilize G4 structures. nih.gov These derivatives were particularly toxic to lung adenocarcinoma (A549) and human liver cancer (HepG2) cells, with activity in the nanomolar range for some analogues. nih.gov The localization of these compounds in the cell nuclei further supports a G4-mediated mechanism of action. nih.gov Targeting G4 structures represents an indirect way of combating tumor progression, which is often exacerbated by hypoxic conditions.

Receptor and Enzyme Modulation Studies

The biological effects of this compound derivatives are also mediated by their interactions with specific protein targets like receptors and enzymes.

Dibenzo[b,f]oxepine derivatives have been evaluated for their binding affinities to various receptors. Some derivatives have shown high activity at the dopamine (B1211576) D-4 receptor, with potency reported to be twice that of the antipsychotic drug clozapine. mdpi.com Other related compounds, specifically trans and cis tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives, were assessed for their in vitro affinities for the norepinephrine (B1679862) transporter 5-HT2A and 5-HT2C receptors in studies of their anxiolytic properties. nih.gov Furthermore, in an effort to develop new anti-breast cancer agents, molecular docking studies of a dibenzo[b,f]thiepine analogue (a related sulfur-containing scaffold) showed a strong binding interaction with the estrogen receptor (ER). nih.gov This interaction is believed to be responsible for its antagonistic activity, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Table 2: Molecular Targets of Benzoxepine (B8326511) and Related Derivatives

Derivative Class Molecular Target Biological Context
Dibenzo[b,f]oxepines Dopamine D-4 Receptor Antipsychotic properties mdpi.com
Tetrahydrodibenzo[b,f]furo[2,3-d]oxepins 5-HT2A and 5-HT2C Receptors Anxiolytic properties nih.gov
Dibenzo[b,f]thiepines Estrogen Receptor (ER) Anti-breast cancer activity nih.gov
Benz[b]oxepines Topoisomerase I Anticancer activity nih.gov

This table summarizes various molecular targets that are modulated by benzoxepine and structurally related derivatives.

The specific atoms and chemical groups (substituents) attached to the core benzoxepine structure significantly influence its biological activity. The type and position of these substituents can alter the molecule's shape, electronic properties, and ability to bind to a target. researchgate.netnih.gov For instance, in a study of benzoxazole derivatives as topoisomerase inhibitors, it was observed that the presence of bulky groups at a specific position (R1) increased inhibition for both Topo I and II. researchgate.net The presence of a bromine atom on the phenyl ring was found in one of the most effective Topo II inhibitors. researchgate.net

In a different approach, researchers used a parameter called substituent-induced chemical shifts (SCS) to analyze how substituents in dibenzo[b,f]oxepine derivatives affect their electronic environment. nih.gov This method helps in understanding how different groups, such as a fluorine atom, can influence the molecule's properties, which in turn can affect its interaction with biological targets like tubulin. nih.govnih.gov

Related heterocyclic compounds, such as benzoxazepins, have been specifically designed to inhibit lipid kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. researchgate.net The phosphoinositide 3-kinase (PI3K) family is a key target in this area. researchgate.netnih.gov Researchers have reported the discovery of benzoxazepin-based inhibitors of PI3Kα that are selective over other isoforms. researchgate.net This selectivity was achieved through rational design, using crystal structures of the target enzyme to inform how the inhibitor would bind. Specifically, the design aimed to create interactions with a non-conserved amino acid residue in the PI3Kα isoform. researchgate.net This work led to the identification of a clinical candidate, GDC-0326, demonstrating the therapeutic potential of this class of compounds. researchgate.net

Neurotransmitter System Modulation (for related dibenzo[b,f]oxepines)

While direct studies on this compound's impact on neurotransmitter systems are not extensively detailed in publicly available research, the broader class of dibenzo[b,f]oxepines, which shares a related structural framework, has been a significant area of investigation in neuropharmacology. chemimpex.commdpi.commdpi.com These compounds are recognized for their diverse biological properties, including antidepressant, antipsychotic, anxiolytic, and neuroprotective effects. mdpi.commdpi.com

Derivatives of dibenzo[b,f]oxepine have been shown to interact with key components of neurotransmitter systems. For instance, certain dibenzo[b,f]oxepine derivatives exhibit notable activity at dopamine D-4 receptors, with some compounds demonstrating higher potency than the established antipsychotic drug, clozapine. nih.gov The unique tricyclic structure of dibenzo[b,f]oxepines allows them to bind to various receptors, such as norepinephrine transporters and serotonin (B10506) (5-HT2A and 5-HT2C) receptors, which is a critical factor in their potential anxiolytic properties. nih.gov The structural characteristics of the benzoxepine core are considered valuable for designing molecules that can modulate neurological pathways, highlighting its potential in the development of treatments for mental health conditions. chemimpex.com

In Vitro Antimicrobial Activity (for related thiepin derivatives)

Thiepins, sulfur analogs of oxepines, and their derivatives have been the subject of extensive research for their antimicrobial capabilities. In vitro studies have demonstrated that these compounds possess significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netresearchgate.net

Research into new derivatives of 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide revealed that these sulfones exhibit considerable antimicrobial effects. researchgate.net The antimicrobial activity was quantified by determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. These new sulfones displayed MICs ranging from 15.6 µg/mL to 250 µg/mL against a panel of reference and clinical multidrug-resistant strains. researchgate.net

Similarly, another study on different thiepine (B12651377) derivatives confirmed their antibacterial activity, although it was characterized as weak in some cases. researchgate.net The effectiveness of these compounds can be influenced by the specific chemical groups attached to the core thiepin structure. For example, the incorporation of a nitrogen atom within a pyrrolidine (B122466) ring in one derivative resulted in enhanced potency compared to its N,N-diethyl substituted counterpart. researchgate.net

Future Directions and Research Perspectives on 7 Bromo 3,4 Dihydro 2h Benzo B Oxepine Research

Development of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing benzoxepine (B8326511) cores exist, future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. The focus should shift towards methods that reduce waste, avoid harsh reagents, and minimize purification steps.

Key areas for exploration include:

Catalyst Innovation: Moving beyond traditional Lewis acids, research could explore novel catalytic systems. This includes earth-abundant metal catalysts (e.g., iron, copper) and metal-free catalytic systems, such as organocatalysis or iodine-mediated cyclizations, to improve the sustainability profile of the synthesis. researchgate.net

Cascade Reactions: Designing one-pot cascade or domino reactions that form the benzoxepine ring system in a single synthetic operation from simple precursors would significantly enhance efficiency. A potential approach could be a cascade process involving nucleophilic aromatic substitution followed by Knoevenagel condensation, a strategy that has proven successful for related dibenzo[b,f]oxepines. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of modern synthetic technologies like flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the formation of related heterocyclic systems, a technique that could be adapted for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine. researchgate.net

Table 1: Proposed Sustainable Synthetic Strategies

Synthetic Strategy Potential Precursors Key Advantages Relevant Precedent
FeCl₃-Catalyzed Alkyne-Aldehyde Metathesis Substituted o-alkynylphenols and aldehydes High regio- and chemoselectivity, mild conditions, good yields. Synthesis of diverse benzo[b]oxepines. researchgate.net
Metal-Free Radical Cascade Cyclization Bromo-substituted aryl alkynoates Avoids transition metals, uses inexpensive reagents, operationally simple. Sustainable synthesis of coumarins. acs.org
Intramolecular Ullmann-type Etherification Suitably substituted bromo-phenols with an alkyl halide side chain Well-established C-O bond-forming reaction, can be optimized with modern copper-ligand systems. General synthesis of oxepines. researchgate.net

Strategies for Expanding the Chemical Space through Derivatization

The this compound scaffold possesses several sites amenable to chemical modification, allowing for a systematic expansion of its chemical space to explore structure-activity relationships (SAR). The bromine atom is the most conspicuous reactive site, serving as a linchpin for introducing molecular diversity.

Future derivatization strategies should focus on:

Cross-Coupling Reactions: The bromine atom is ideally suited for a wide array of palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to install a variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This allows for fine-tuning of electronic properties, lipophilicity, and steric bulk.

Aromatic Ring Functionalization: The benzene (B151609) ring, activated by the ether oxygen, can be further functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, provided that reaction conditions are controlled to manage regioselectivity.

Modification of the Oxepine Ring: While more challenging, modifications to the saturated portion of the oxepine ring could be explored. This might include the introduction of substituents at the C2, C3, or C4 positions through multi-step sequences starting from a ketone precursor like 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. chemimpex.com

Table 2: Key Derivatization Reactions for the Scaffold

Reaction Type Target Site Groups Introduced Potential Impact on Properties
Suzuki Coupling C7-Br (Hetero)aryl groups Modulate π-stacking interactions, solubility, metabolic stability.
Buchwald-Hartwig Amination C7-Br Primary/secondary amines Introduce hydrogen bond donors/acceptors, basic centers.
Sonogashira Coupling C7-Br Alkynyl groups Introduce rigid linkers for extending the molecule, probes for binding.

Advanced Computational Approaches for Target Identification and Rational Drug Design

To accelerate the discovery process and reduce reliance on costly and time-consuming high-throughput screening, advanced computational methods are indispensable. For a novel scaffold like this compound, in silico techniques can provide crucial insights into its potential biological targets and guide the synthesis of focused compound libraries.

Future computational research should involve:

Reverse Docking and Virtual Screening: A 3D model of the this compound scaffold can be screened against a large database of protein structures to identify potential biological targets. This "reverse docking" approach can generate hypotheses about the compound's mechanism of action. This has been used successfully to identify inhibitors for targets like PARP1 from libraries of small molecules. nih.gov

Pharmacophore Modeling: Based on the known activities of structurally related compounds like dibenzo[b,f]oxepines (which have shown antipsychotic and anticancer effects), a pharmacophore model can be constructed. mdpi.com This model, defining the essential spatial arrangement of chemical features required for biological activity, can be used to design new derivatives with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified through docking, MD simulations can be used to study the dynamic behavior and stability of the complex over time. This can help validate the binding mode and provide a more accurate estimation of binding affinity.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties should be integrated early in the design phase to prioritize derivatives with favorable drug-like properties and flag potential liabilities before synthesis.

Deeper Mechanistic Understanding of In Vitro Biological Activities

While direct biological data on this compound is scarce, its structural similarity to other biologically active benzoxepine and dibenzoxepine derivatives suggests potential applications in neuropharmacology and oncology. chemimpex.commdpi.com Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms underlying any observed biological effects.

A focused research plan should include:

Target Deconvolution: For any observed cellular activity, identifying the specific molecular target is paramount. Techniques such as thermal proteome profiling, affinity chromatography, and activity-based protein profiling can be employed to pull down binding partners from cell lysates.

Enzyme and Receptor Binding Assays: Based on computational predictions and the activities of related scaffolds, derivatives should be tested in specific biochemical and cellular assays. For instance, given the neuroactivity of similar compounds, screening against a panel of neurotransmitter receptors and transporters (e.g., serotonin (B10506), dopamine) would be a logical starting point. chemimpex.com

Structure-Activity Relationship (SAR) Studies: A systematically synthesized library of derivatives (as described in 8.2) should be evaluated to build a comprehensive SAR profile. This will clarify which structural features are essential for activity and selectivity, providing a roadmap for potency optimization. For example, studies on benzofuran (B130515) derivatives have shown that the position of substituents like methoxy (B1213986) and amino groups can dramatically alter biological activity. mdpi.com

Design and Synthesis of New Bioactive Compounds Based on the this compound Scaffold

The ultimate goal of this research program is the creation of novel, potent, and selective bioactive molecules. This effort will integrate the knowledge gained from the preceding research areas.

Future design and synthesis campaigns should pursue:

Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be subtly modified. For instance, the ether oxygen could be replaced with sulfur or nitrogen to generate benzo[b]thiepine or benzo[b]azepine analogs, respectively. This could lead to compounds with entirely new pharmacological profiles.

Fragment-Based and Structure-Based Design: Guided by computational models and SAR data, new derivatives can be rationally designed. If a specific target has been identified, the crystal structure of the protein-ligand complex can be used to design next-generation compounds that form additional favorable interactions within the binding pocket, thereby improving affinity and selectivity.

Hybrid Molecule Synthesis: The this compound scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking the scaffold to moieties known to interact with acetylcholinesterase could yield novel agents for Alzheimer's disease, a strategy that has been explored with other heterocyclic systems like 2H-benzo[b] chemimpex.comchemscene.comthiazin-3(4H)-one. mdpi.com

By systematically pursuing these future directions, the scientific community can fully explore the therapeutic potential of the this compound scaffold, paving the way for the development of a new class of medicinal agents.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Dibenzo[b,f]oxepine
2H-benzo[b] chemimpex.comchemscene.comthiazin-3(4H)-one
Benzo[b]thiepine
Benzo[b]azepine
Acetylcholinesterase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of the parent benzoxepine scaffold or cyclization of brominated precursors. For example, analogous heterocycles like 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions using brominated aryl halides . Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Yield optimization requires monitoring by TLC or HPLC to minimize side reactions like over-bromination .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) for the benzoxepine core and bromine substituent .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental Analysis : Ensure %C, %H, and %Br align with theoretical values (e.g., C₉H₉BrO requires ~31.5% Br). Discrepancies may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for brominated benzoxepines in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from electronic effects (e.g., bromine’s electron-withdrawing nature) or steric hindrance. For example:

  • Electronic Modulation : Use additives like K₃PO₄ to enhance Pd-catalyzed couplings by stabilizing transition states .
  • Steric Mitigation : Substitute bulky ligands (e.g., XPhos) to improve access to the bromine site. Compare results with non-brominated analogs to isolate steric vs. electronic contributions .
  • Controlled Experiments : Conduct Hammett studies to quantify substituent effects on reaction rates .

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electron-deficient regions prone to nucleophilic attack .
  • MD Simulations : Model solvent interactions (e.g., THF vs. DCM) to assess conformational flexibility and accessibility of reactive sites .
  • Benchmarking : Validate predictions against experimental data (e.g., X-ray crystallography of intermediates) .

Q. What safety protocols are critical when handling brominated benzoxepines in large-scale syntheses?

  • Methodological Answer :

  • Ventilation : Use fume hoods with HEPA filters to mitigate inhalation risks from bromine vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons resistant to halogenated solvents .
  • Waste Management : Quench residual bromine with Na₂S₂O₃ before disposal to prevent environmental contamination .

Q. How can researchers design experiments to explore the catalytic potential of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Ligand Screening : Test chiral auxiliaries (e.g., BINOL or Evans’ oxazolidinones) in Pd- or Cu-catalyzed asymmetric allylic alkylation .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Mechanistic Probes : Use deuterium labeling or radical traps to distinguish between ionic and radical pathways .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for benzoxepine analogs provides benchmark IR/Raman spectra .
  • Green Chemistry : Replace toxic brominating agents with electrochemical bromination or biocatalysts (e.g., haloperoxidases) .
  • Collaborative Tools : Leverage platforms like SciFinder for reaction optimization workflows and patent landscaping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
Reactant of Route 2
7-Bromo-3,4-dihydro-2H-benzo[b]oxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.